3,5-Dibromo-2-hydroxypyridine

Cross-Coupling Alkaloid Synthesis Medicinal Chemistry

Researchers pursuing 2,3,5-trisubstituted pyridines often face low yields and inseparable mixtures with generic analogs. 3,5-Dibromo-2-hydroxypyridine solves this via its defined 3,5-dibromo pattern enabling sequential chemoselective Suzuki-Miyaura couplings. • Validated scaffold for Mcl-1 inhibitor precursors & ficuseptine synthesis (50% overall yield over 5 steps) • Free 2-OH enables derivatization (alkylation, glycosylation, sulfonation) via tautomerization equilibrium • Available gram to multi-kg scale at ≥98% purity Supports medicinal chemistry, agrochemical, and polymer materials R&D programs.

Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
CAS No. 13472-81-6
Cat. No. B076924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-hydroxypyridine
CAS13472-81-6
Molecular FormulaC5H3Br2NO
Molecular Weight252.89 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Br)Br
InChIInChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
InChIKeyXIFRODWVHSZAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-hydroxypyridine (CAS 13472-81-6) Technical Baseline and Sourcing Profile


3,5-Dibromo-2-hydroxypyridine is a dihalogenated pyridine derivative with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol [1]. It exists as a pale yellow to light beige crystalline powder with a melting point range of 204–210 °C . The compound features bromine atoms at the 3- and 5-positions and a hydroxyl group at the 2-position, and is understood to exist in equilibrium with its 2-pyridone tautomer in solution [2]. Commercially, it is typically offered at purities of 97–98% (GC) and is available in quantities ranging from gram-scale research packs to multi-kilogram production batches [3].

Why 3,5-Dibromo-2-hydroxypyridine Cannot Be Casually Replaced by Other Halogenated Pyridines


The selection of 3,5-Dibromo-2-hydroxypyridine over its chloro, iodo, methoxy, or amino analogs is not a matter of simple halogen substitution; it is a decision with quantifiable consequences for synthetic efficiency, regioisomeric purity, and downstream functionalization. The specific C–Br bond strength and reactivity profile of the 3,5-dibromo substitution pattern dictate chemoselectivity in cross-coupling reactions [1]. Furthermore, the compound's ability to tautomerize to a 2-pyridone form—a property absent in its O-methylated or amino derivatives—directly influences its behavior in alkylation, glycosylation, and polymer chemistry, often leading to structurally distinct products [2]. Generic substitution based solely on perceived structural similarity risks significantly reduced yields, the formation of inseparable product mixtures, and the failure of established synthetic protocols [3].

Quantitative Evidence for Selecting 3,5-Dibromo-2-hydroxypyridine: A Comparator-Based Guide


Cross-Coupling Efficiency: 3,5-Dibromo-2-hydroxypyridine as a Scaffold for Complex Alkaloid Synthesis

3,5-Dibromo-2-hydroxypyridine serves as a validated starting material for the multi-step synthesis of bioactive alkaloids. In a formal synthesis of ficuseptine, the use of this compound enabled an overall yield of 50% over five steps [1]. This established efficiency in a published route to a complex natural product provides a quantifiable benchmark for evaluating its utility in similar synthetic campaigns, contrasting with unvalidated or lower-yielding routes using alternative pyridine scaffolds [2].

Cross-Coupling Alkaloid Synthesis Medicinal Chemistry

Differential Reactivity: Chemoselective Distinction from O-Methyl and O-Tosyl Derivatives

The free hydroxyl group of 3,5-dibromo-2-hydroxypyridine is a key differentiator from its common synthetic derivatives, 3,5-dibromo-2-methoxypyridine and 3,5-dibromo-2-tosyloxypyridine. While the latter are used to block reactivity, the parent compound's hydroxyl group allows for direct functionalization. Critically, under certain conditions, it reacts in its pyridone tautomeric form, leading to distinct products. For example, reaction with 1,3-propane sultone yields an N-alkylated pyridone (Compound 2) characterized by a ν(CO) IR peak at 1653 cm⁻¹, a reaction pathway not available to the O-methylated analog [1]. This tautomeric behavior provides a unique synthetic handle.

Synthetic Methodology Chemoselectivity Functional Group Interconversion

Physical Property Differentiation: Impact of Halogen on Crystallinity and Handling

The choice of halogen substituent directly impacts the solid-state properties of the compound, which can be critical for formulation, purification, and handling. 3,5-Dibromo-2-hydroxypyridine exhibits a melting point of 204–210 °C . This is notably higher than its dichloro analog (3,5-dichloro-2-hydroxypyridine, m.p. 180–182 °C) and its 2-amino analog (3,5-dibromo-2-aminopyridine, m.p. 104–105 °C) . The higher melting point of the dibromo-hydroxypyridine may be indicative of stronger intermolecular forces (e.g., hydrogen bonding) and can offer advantages in terms of solid-state stability and ease of purification by recrystallization.

Physicochemical Properties Formulation Crystallinity

Comparative Synthetic Stability: Resistance to Halogen Exchange

The reactivity of the bromine atoms in 3,5-dibromo-2-hydroxypyridine is position-dependent. Early studies by den Hertog et al. demonstrated that when heated with aqueous HCl at 160 °C, bromine atoms at the 3- or 5-positions are not substituted by chlorine [1]. This contrasts with the behavior of 2- or 6-bromo isomers, which undergo halogen exchange under identical conditions [1]. This inherent stability of the 3,5-dibromo substitution pattern allows for chemoselective transformations elsewhere in a complex molecule without risking unwanted dehalogenation or halogen scrambling.

Synthetic Methodology Halogen Exchange Regioselectivity

Validated Application Scenarios for Procuring 3,5-Dibromo-2-hydroxypyridine


Synthesis of Polysubstituted Pyridine Libraries via Iterative Cross-Coupling

3,5-Dibromo-2-hydroxypyridine is an ideal scaffold for building libraries of 2,3,5-trisubstituted pyridines. As demonstrated in the formal synthesis of ficuseptine and Mcl-1 inhibitor precursors, the two bromine atoms serve as handles for sequential chemoselective Suzuki-Miyaura cross-couplings . The established synthetic routes, which proceed with an overall 50% yield over five steps, provide a reliable and validated starting point for medicinal chemistry programs requiring diverse, highly functionalized pyridine cores .

Development of Proton-Conducting Polymers and Advanced Materials

This compound is a proven monomer precursor for creating functionalized polypyridines. The free hydroxyl group allows for derivatization with sultones to install sulfonate groups, and the 3,5-dibromo pattern enables subsequent dehalogenative polycondensation. The resulting polymers have been shown to exhibit proton-conducting properties and high oxidative stability, making them of interest for materials science applications, including fuel cell membranes .

Precursor for Agrochemical Intermediates and Specialty Chemicals

Vendor documentation and general applications literature indicate that halogenated 2-hydroxypyridines, including this specific compound, are widely utilized as intermediates in the synthesis of herbicides and fungicides . For industrial R&D and process chemistry groups in the agrochemical sector, procuring 3,5-dibromo-2-hydroxypyridine provides a direct entry point into a class of compounds with proven utility in crop protection, streamlining the development of new active ingredients .

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